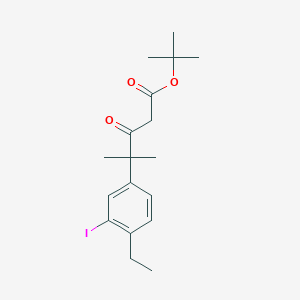
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Cat. No. B1375369
Key on ui cas rn:
1256584-74-3
M. Wt: 416.3 g/mol
InChI Key: HTOKKYUVGMHADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440922B2
Procedure details


4-(4-Ethyl-3-iodo-phenyl)-4-methyl-3-oxo-pentanoic acid tert-butyl ester (1.00 g, 2.40 mmol) was dissolved in NMP (4 ml), added with cesium carbonate (1.56 g, 4.80 mmol, 2.0 eq.), and the mixture was stirred for 5 min. The NMP solution (2 ml) of 4-chloro-3-nitro-benzonitrile (542 mg, 2.88 mmol, 1.2 eq.) was added thereto, and the mixture was stirred at 50° C. for 64 hrs under nitrogen atmosphere. After cooling to room temperature, ethyl acetate (20 ml) was added and the organic layer was washed with saturated aqueous solution of ammonium chloride (20 ml). The organic layer was further washed with saturated brine and dried over sodium sulfate. The drying agent was removed by filtration and the residues obtained after concentration under reduced pressure were purified by silica gel column chromatography (ethyl acetate/hexane) to obtain the title compound (white amorphous, 320 mg, 26%).
Quantity
1 g
Type
reactant
Reaction Step One


Name
cesium carbonate
Quantity
1.56 g
Type
reactant
Reaction Step Two




Name
Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[CH2:7][C:8](=[O:21])[C:9]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH3:19])=[C:14]([I:20])[CH:13]=1)([CH3:11])[CH3:10])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:30]1[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][C:31]=1[N+]([O-])=O.C(OCC)(=O)C>CN1C(=O)CCC1>[C:1]([O:5][C:6]([C:7]1[C:30]2[CH:31]=[CH:32][C:33]([C:34]#[N:35])=[CH:36][C:37]=2[O:21][C:8]=1[C:9]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH3:19])=[C:14]([I:20])[CH:13]=1)([CH3:11])[CH3:10])=[O:22])([CH3:2])([CH3:3])[CH3:4] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CC(C(C)(C)C1=CC(=C(C=C1)CC)I)=O)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
cesium carbonate
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
542 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 50° C. for 64 hrs under nitrogen atmosphere
|
|
Duration
|
64 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated aqueous solution of ammonium chloride (20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was further washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residues obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were purified by silica gel column chromatography (ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C(OC2=C1C=CC(=C2)C#N)C(C)(C)C2=CC(=C(C=C2)CC)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
